molecular formula C8H12ClN B047362 1-(Chloromethyl)Cyclohexanecarbonitrile CAS No. 112905-95-0

1-(Chloromethyl)Cyclohexanecarbonitrile

Cat. No. B047362
M. Wt: 157.64 g/mol
InChI Key: BWQNUOFYAYIAIY-UHFFFAOYSA-N
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Description

1-(Chloromethyl)Cyclohexanecarbonitrile is a chemical compound of interest due to its potential applications in various chemical syntheses and transformations. Its synthesis, molecular structure, and properties have been studied to understand its reactivity and utility in organic chemistry.

Synthesis Analysis

The synthesis of related compounds often involves reactions at or below room temperature with specific reagents in solvents such as acetonitrile to yield high-purity products. For example, cyclohexanones react with triphenylphosphine and halogenated carbon compounds to give 1,1-dichloromethylene compounds in high yield, indicating potential pathways for synthesizing similar chloromethylated cyclohexane derivatives (Burton et al., 1988).

Molecular Structure Analysis

Experimental and computational studies, such as Raman and IR spectroscopy, alongside DFT and MP2 calculations, have been employed to investigate the conformational diversity and structural parameters of chloromethylated cyclohexane compounds. These studies reveal the existence of multiple stable conformers, which is crucial for understanding the reactivity and properties of these compounds (McFadden et al., 2020).

Chemical Reactions and Properties

The reactivity of chloromethylated cyclohexane derivatives is influenced by their structure and electronic properties. Their activity in nucleophilic substitution reactions and potential as intermediates for synthesizing functionally diverse silacyclopentanes or cyclohexanes has been documented, demonstrating their versatility in organic synthesis (Vdovin et al., 1963).

Physical Properties Analysis

Studies on cyclohexane derivatives emphasize the importance of conformational stability and its impact on physical properties. The chair conformation is particularly stable, influencing the compound's thermodynamic properties and behavior in reactions (Beckett et al., 1947).

Scientific Research Applications

  • Pharmaceutical Synthesis : Substituted cyclohexanecarbonitriles, including 1-(Chloromethyl)Cyclohexanecarbonitrile, can be synthesized with unusual diastereoselectivity. This property is potentially useful in the synthesis of pharmaceuticals (Mycka et al., 2012).

  • Radiolysis Studies : The radiolysis of 1-chloropropane in the vapor phase, which involves cyclohexene, suggests insights into the neutralization of positive ions by electrons and the dissociation of excited molecules (Geurts & Ceulemans, 1978).

  • Organic Chemistry : Radical cyclization of 1-(2-bromophenylamino)cyclohexanecarbonitriles leads to the formation of spiro[2H-indole-2-cyclohexan]-3(1H)-imines, indicating its utility in organic synthesis (Sulsky et al., 1999).

  • Chemical Physics : Studies on cyclohexanecarbonitriles show that equatorially oriented nitriles resonate differently in the NMR spectrum from their axial counterparts. This finding is important for understanding the stereochemistry of these compounds (Fleming & Wei, 2009).

  • Photochemical Applications : Photoirradiation of tricarbonyl(5-cyclohexadienyl)manganese complexes in solvents like dichloromethane or cyclohexane leads to high yields of rearomatization products, useful in synthetic chemistry (Zhou et al., 2006).

  • Conformational Studies : Cyclohexane-1,3,5-tricarbonitrile derivatives display diverse conformational patterns, influenced by steric effects and dipole-dipole interactions. This research aids in understanding the stereochemical properties of such compounds (Chuang & Fang, 2001).

  • Catalysis and Green Chemistry : Advanced methods in catalyst-dependent selective hydrogenation of nitriles and the development of new one-pot processes for cyclohexanecarbonitrile synthesis indicate progress towards more sustainable and efficient chemical synthesis (Monguchi et al., 2017; Šimbera et al., 2014).

Safety And Hazards

The safety data sheet for 1-(Chloromethyl)Cyclohexanecarbonitrile indicates that it may be harmful if swallowed or comes into contact with skin . In case of contact with skin, it is advised to wash off with soap and plenty of water . If the compound is inhaled, the victim should be moved to fresh air and given oxygen if breathing is difficult .

properties

IUPAC Name

1-(chloromethyl)cyclohexane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClN/c9-6-8(7-10)4-2-1-3-5-8/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWQNUOFYAYIAIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CCl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90383495
Record name 1-(Chloromethyl)Cyclohexanecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90383495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Chloromethyl)Cyclohexanecarbonitrile

CAS RN

112905-95-0
Record name 1-(Chloromethyl)Cyclohexanecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90383495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
LM Havran, DC Chong, WE Childers… - Bioorganic & medicinal …, 2009 - Elsevier
Cysteine-dependant aspartyl protease (caspase) activation has been implicated as a part of the signal transduction pathway leading to apoptosis. It has been postulated that caspase-3 …
Number of citations: 26 www.sciencedirect.com

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